N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Description
The compound N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide features a unique structure combining a phenylethyl group, dual thiophene rings (one sulfonylated), and an ethanediamide (oxamide) linker.
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S3/c23-19(21-11-10-15-6-2-1-3-7-15)20(24)22-14-17(16-8-4-12-27-16)29(25,26)18-9-5-13-28-18/h1-9,12-13,17H,10-11,14H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTLMDKUQAEPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound characterized by its unique structural features, which include phenylethyl and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with thiophene structures possess antimicrobial effects. The presence of the thiophene and sulfonyl groups may enhance this activity by interfering with microbial cell functions.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Thiophene derivatives are known to inhibit enzymes involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. Compounds similar to those containing thiophene moieties have been shown to interact with Bcl-2 family proteins, which are critical regulators of apoptosis.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiophene rings can interact with active sites of enzymes involved in inflammatory responses, potentially leading to reduced production of pro-inflammatory mediators.
- Apoptosis Induction : The compound may bind to Bcl-2 family proteins, inhibiting their anti-apoptotic functions and promoting cell death in tumor cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various pathogens | , |
| Anti-inflammatory | Reduces inflammation markers | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
Case Study: Anticancer Potential
A study focusing on thiophene derivatives revealed that compounds similar to this compound demonstrated significant cytotoxicity against HL-60 leukemia cells, with IC50 values below 10 μM. These compounds were shown to activate the mitochondrial pathway of apoptosis, leading to increased cell death rates in vitro. The mechanism was linked to their ability to bind and inhibit Bcl-xL, a member of the Bcl-2 protein family that prevents apoptosis .
Scientific Research Applications
Chemical Information
N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide The chemical name of a similar compound is this compound . A related compound, N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, has the molecular formula C19H23N3O4S2 .
Synthesis and Structure
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N’-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide involves reacting 4-methoxyphenethylamine with thienyl-based intermediates, often using dichloromethane or ethanol as solvents and triethylamine as a catalyst. Industrial production may use automated reactors, continuous flow processes, and purification techniques like chromatography and recrystallization. The compound contains both methoxyphenyl and thienyl groups, influencing its chemical and biological properties.
Thiophene-containing compounds have shown antimicrobial activity, with some displaying antibacterial effects against gram-positive and gram-negative bacteria. The presence of a methoxy group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy. Compounds with similar structures can activate apoptotic pathways in cancer cells, act as enzyme inhibitors, or interact with DNA.
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide Shares a similar structure but lacks the thienyl groups.
- 4-Methoxyphenethylamine A simpler compound that serves as a precursor in the synthesis of more complex molecules.
- Thiazole and Thiophene Derivatives Share the thienyl group and exhibit similar chemical properties.
Potential Research Areas
Based on the information about similar compounds, this compound may have applications in the following areas:
- Antimicrobial Research: Due to the presence of thiophene moieties, the compound may exhibit antimicrobial activity.
- Cancer Research: Similar compounds have shown potential in inducing apoptosis in cancer cells.
- Enzyme Inhibition: Thiophene derivatives can act as enzyme inhibitors, affecting metabolic pathways.
- Drug Design: The unique combination of methoxyphenyl and thienyl groups makes it a valuable compound for creating new pharmaceuticals.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl and thiophene moieties in the compound undergo oxidation under controlled conditions. Key findings include:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Sulfonyl oxidation | H<sub>2</sub>O<sub>2</sub>, AcOH, 60°C | Sulfonic acid derivatives | 65–78% | |
| Thiophene epoxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, RT | Epoxidized thiophene intermediates | 45–52% |
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Mechanism : Sulfonyl groups oxidize to sulfonic acids via radical intermediates, while thiophene rings form epoxides through electrophilic attack by peracids.
Reduction Reactions
Reductive transformations target the sulfonyl group and amide bonds:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Sulfonyl reduction | LiAlH<sub>4</sub>, THF, reflux | Thioether derivatives | 82% | |
| Amide reduction | BH<sub>3</sub>·THF, 0°C | Secondary amine analogs | 68% |
-
Key Insight : LiAlH<sub>4</sub> selectively reduces sulfonyl groups to thioethers without affecting thiophene rings.
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic displacement:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amine substitution | RNH<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | N-Alkyl/aryl sulfonamide derivatives | 55–70% | |
| Halogenation | SOCl<sub>2</sub>, PCl<sub>5</sub>, reflux | Sulfonyl chloride intermediates | 90% |
-
Application : Chlorination with SOCl<sub>2</sub> enables further functionalization (e.g., coupling with amines).
Hydrolysis of Amide Bonds
Amide bonds hydrolyze under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid and ethylamine derivatives | 88% | |
| Basic hydrolysis | NaOH (2M), EtOH, 70°C | Sodium carboxylate and phenethylamine | 75% |
-
Notable Trend : Hydrolysis rates depend on steric hindrance from the thiophene substituents.
Cross-Coupling Reactions
Palladium-catalyzed coupling modifies the thiophene ring:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, dioxane | Biaryl-thiophene hybrids | 60% |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
A comparative analysis of key structural analogs is provided below:
Key Observations:
- The thiophene sulfonyl group enhances polarity compared to non-sulfonylated thiophenes (e.g., ), which may improve solubility but reduce membrane permeability.
- Compared to thioamide derivatives (e.g., ), the target’s amide groups offer greater metabolic stability but less nucleophilic reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
